(R)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is a compound characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst to obtain the desired enantiomer . The reaction conditions often include the use of specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, which are efficient and cost-effective. For example, the use of carbonyl reductase in the presence of a coenzyme can facilitate the asymmetric reduction of the precursor compound . This method is advantageous due to its high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted ketones, while reduction can produce trifluoromethyl-substituted alcohols or amines .
Scientific Research Applications
®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethyl-substituted pyrazoles: These compounds are known for their antimicrobial activities and are structurally related to ®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid.
Uniqueness
®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11F6NO2 |
---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11F6NO2/c13-11(14,15)8-2-6(1-7(5-19)10(20)21)3-9(4-8)12(16,17)18/h2-4,7H,1,5,19H2,(H,20,21)/t7-/m1/s1 |
InChI Key |
PGNVTILFHRJNPR-SSDOTTSWSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C[C@H](CN)C(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(CN)C(=O)O |
Origin of Product |
United States |
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